Technical Profile: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Technical Profile: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Common Name: 4,4-Dimethyl-2,3-epoxycyclohexanone CAS Registry Number: 1074-26-6[1][2]
Executive Summary
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic epoxy ketone derived from the nucleophilic epoxidation of 4,4-dimethylcyclohex-2-en-1-one.[2] As a functionalized scaffold, it occupies a critical niche in organic synthesis, serving as a divergent intermediate for the production of allylic alcohols, transposed enones, and acyclic alkynones. Its structural rigidity, combined with the orthogonal reactivity of the epoxide and ketone functionalities, makes it a valuable building block in the synthesis of terpene-derived fragrances (e.g., partially hydrogenated dienone musks) and pharmacological agents, including arginine methyltransferase (RMT) inhibitors.
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles of this compound, designed for application in high-value small molecule development.
Chemical Identity & Physicochemical Properties[3][4][5][6]
| Property | Data |
| IUPAC Name | 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one |
| Synonyms | 4,4-Dimethyl-2,3-epoxycyclohexanone; 2,3-Epoxy-4,4-dimethylcyclohexanone |
| Molecular Formula | |
| Molecular Weight | 140.18 g/mol |
| Appearance | Clear, colorless liquid to low-melting white solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
| Chirality | Contains 2 stereocenters (C1, C6).[2][3][4][5][6][7] Typically synthesized as a racemate ( |
Synthesis & Manufacturing Protocols
Nucleophilic Epoxidation (Standard Protocol)
Unlike electron-rich alkenes which require electrophilic oxidants (e.g., mCPBA), the electron-deficient double bond of the precursor 4,4-dimethylcyclohex-2-en-1-one necessitates nucleophilic epoxidation.[2] The Weitz-Scheffer epoxidation using alkaline hydrogen peroxide is the industry standard, offering high yields and exclusive diastereoselectivity due to the steric directing effect of the gem-dimethyl group.[2]
Mechanism: The hydroperoxide anion (
Protocol:
-
Preparation: Charge a reaction vessel with 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) and methanol (approx. 2.0 M concentration).[2] Cool the solution to 0 °C.
-
Oxidant Addition: Add hydrogen peroxide (30% aq., 3.0–5.0 equiv) dropwise, maintaining internal temperature <5 °C.
-
Base Initiation: Add NaOH (aqueous, 10% w/v, 0.5 equiv) or solid
slowly. The reaction is exothermic.[2] -
Monitoring: Stir at 0 °C to room temperature for 2–4 hours. Monitor consumption of enone by TLC (Visualize with UV/Anisaldehyde) or GC-MS.[2]
-
Workup: Quench with saturated
(to destroy excess peroxide). Extract with or DCM.[2] Wash organics with brine, dry over , and concentrate.[8] -
Purification: The crude material is often pure enough for downstream use (>95%).[2] If necessary, purify via flash chromatography (Silica, Hexanes/EtOAc 9:1).
Asymmetric Synthesis (Enantioselective)
For applications requiring chiral purity (e.g., drug development), catalytic asymmetric epoxidation using chiral amine organocatalysts (Cinchona alkaloids) is effective.
-
Catalyst: Cinchona-derived primary amines (e.g., 9-amino-9-deoxyepiquinine).[2]
-
Conditions:
, chiral amine (10-20 mol%), TFA (co-catalyst), in dioxane or THF. -
Outcome: Yields >80% with enantiomeric ratios (er) up to 97:3.[2][9][10][11]
Reactivity Profile & Mechanistic Pathways[3]
The chemical utility of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one stems from its ability to undergo controlled ring manipulations.[2] The interplay between the epoxide and the ketone allows for three distinct mechanistic outcomes: Transposition (Wharton), Fragmentation (Eschenmoser), and Cycloaddition (Photochemical).
Figure 1: Divergent reactivity pathways. Path A and B leverage the epoxy-ketone functionality for skeletal rearrangement, while Path C utilizes the enone-like conjugation for cycloadditions.[2]
Wharton Rearrangement (Path A)
Treatment of the epoxy ketone with hydrazine hydrate in the presence of acetic acid or a base effects the Wharton rearrangement.[2]
-
Mechanism: Formation of the hydrazone followed by proton transfer and elimination of nitrogen (
).[2] -
Product: 4,4-Dimethylcyclohex-2-en-1-ol .[2]
-
Significance: This reaction transposes the oxygen functionality and the double bond, providing access to allylic alcohols that are difficult to synthesize directly.
Eschenmoser Fragmentation (Path B)[3]
Reaction with p-toluenesulfonylhydrazide (tosylhydrazine) generates the epoxy tosylhydrazone, which undergoes fragmentation.
-
Mechanism: The hydrazone decomposes to form an intermediate that cleaves the C1-C2 bond and opens the epoxide.[2]
-
Product: Acyclic alkynyl ketones (e.g., 6-methylhept-5-yn-2-one derivatives).[2]
-
Significance: Powerful method for cleaving cyclic systems to generate defined acyclic stereocenters.[2]
Photochemical [2+2] Cycloaddition (Path C)
Under UV irradiation, the epoxy ketone can act as a substrate for [2+2] cycloadditions with alkenes.
-
Application: Used in the synthesis of complex caged structures and partially hydrogenated dienone musks.[2] The gem-dimethyl group directs the stereochemistry of the incoming alkene.[2]
Applications in Drug Discovery & Fine Chemicals
Pharmacological Scaffolds[3]
-
Arginine Methyltransferase (RMT) Inhibitors: The scaffold serves as a chiral building block in the synthesis of inhibitors targeting RMTs, enzymes implicated in cancer and cardiovascular diseases. The rigidity of the bicyclic system helps orient pharmacophores in the enzyme active site.[2]
-
Terpenoid Synthesis: The compound acts as a precursor for "A-ring" functionalization in steroid and triterpene synthesis.[2]
Fragrance Chemistry[3]
-
Musk Odorants: Derivatives of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one are intermediates in the synthesis of Phantolide and Tonalide analogs.[2] The gem-dimethyl moiety is crucial for the "musk" olfactory profile.[2]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential sensitizer.[2]
-
Reactivity Hazard: As an epoxide, the compound is susceptible to exothermic ring-opening in the presence of strong acids or Lewis acids.[2]
-
Storage: Store at 2–8 °C under inert atmosphere (
or Ar). Epoxides can slowly degrade or polymerize upon prolonged exposure to moisture and heat.[2] -
Peroxide Warning: While the compound itself is stable, the synthesis involves
. Ensure all peroxides are quenched (check with starch-iodide paper) before concentrating reaction mixtures to prevent explosion hazards.[2]
References
-
Synthesis & Photochemistry: Kraft, P., et al. "Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones."[2] Journal of Organic Chemistry, 2020.[12][3] Link[2]
-
Asymmetric Epoxidation: List, B., et al. "Catalytic Asymmetric Epoxidation of Cyclic Enones." Angewandte Chemie Int.[2][9] Ed., 2008. Link[2]
-
Chemical Properties: NIST Chemistry WebBook, "7-Oxabicyclo[4.1.0]heptan-2-one Derivatives."[2] Link
-
Pharma Application: "Arginine methyltransferase inhibitors and uses thereof." Patent WO2018203056.[2] Link[2]
-
Mechanistic Grounding: Wharton, P. S., & Bohlen, D. H. "Hydrazine reduction of alpha, beta-epoxy ketones to allylic alcohols."[2] Journal of Organic Chemistry, 1961.[6]
Sources
- 1. 1074-26-6|5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one|BLD Pharm [bldpharm.com]
- 2. 7-Oxabicyclo[4.1.0]heptan-2-one, 3-methyl-6-(1-methylethyl)- [webbook.nist.gov]
- 3. Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS [chemicalbook.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. (1R,6R)-5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS#: 1026994-52-4 [m.chemicalbook.com]
- 8. 5,5-dimethylcyclohex-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. pure.mpg.de [pure.mpg.de]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
